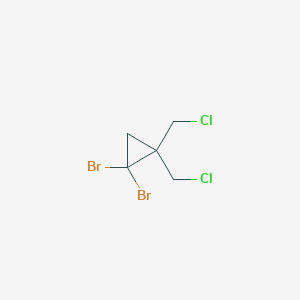

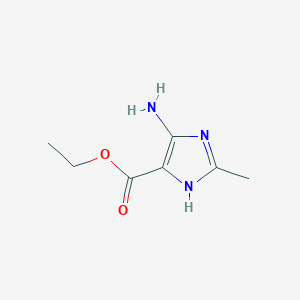

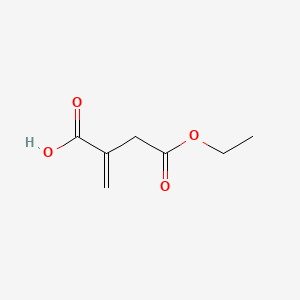

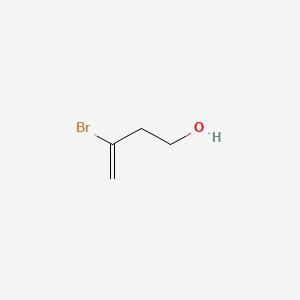

![molecular formula C6H9NO B1268196 6-氮杂双环[3.2.0]庚酮 CAS No. 22031-52-3](/img/structure/B1268196.png)

6-氮杂双环[3.2.0]庚酮

描述

Synthesis Analysis

The synthesis of 6-Azabicyclo[3.2.0]heptan-7-one derivatives has been described in various studies, indicating its importance in the field of organic chemistry and drug discovery. For instance, a series of 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one compounds were designed and synthesized as inhibitors for cysteine proteases cathepsins, showcasing its utility in inhibiting specific enzymes at low nanomolar ranges (Zhou et al., 2002). Additionally, innovative synthetic routes have been developed for creating 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring systems, demonstrating the compound's versatile synthetic accessibility from readily available materials (Brown et al., 1977).

Molecular Structure Analysis

The molecular structure of 6-Azabicyclo[3.2.0]heptan-7-one and its derivatives is crucial for their chemical behavior and interaction with biological targets. Studies have employed various spectroscopic techniques to deduce the relative stereochemistry of the synthesized compounds, which is fundamental for understanding their chemical reactivity and potential as medicinal compounds (Brown et al., 1977).

Chemical Reactions and Properties

The reactivity of 6-Azabicyclo[3.2.0]heptan-7-one derivatives toward various chemical reactions has been explored to understand their chemical properties better. For example, the synthesis of 3-Azabicyclo[3.2.0]heptane derivatives as γ-Aminobutyric Acid analogues through intermolecular [2+2] photocycloaddition illustrates the compound's versatility in participating in complex chemical transformations (Petz & Wanner, 2013).

Physical Properties Analysis

The physical properties of 6-Azabicyclo[3.2.0]heptan-7-one, including melting points, boiling points, and solubilities, are essential for its application in synthesis and drug formulation. These properties depend on the molecular structure and substitution pattern on the azabicyclo[3.2.0]heptan-7-one skeleton. Although specific physical property data were not directly found in the reviewed literature, such properties are typically investigated as part of the compound's characterization process.

Chemical Properties Analysis

The chemical properties of 6-Azabicyclo[3.2.0]heptan-7-one, such as acidity/basicity, reactivity with different reagents, and stability under various conditions, are critical for its application in synthetic chemistry and drug development. The compound's unique bicyclic structure with a ketone and an azabridge offers interesting reactivity patterns, as evidenced by its utility in synthesizing enzyme inhibitors and other biologically active molecules (Zhou et al., 2002).

科学研究应用

合成和药物设计

6-氮杂双环[3.2.0]庚酮及其衍生物参与了几条合成途径,主要集中在开发具有潜在药用应用的新化合物上。例如,这些化合物被用于立体选择性合成双环四氢呋喃融合β-内酰胺,然后转化为甲基顺式-3-氨基四氢呋喃-2-羧酸酯。这种转化在药物设计中具有重要意义,因为由此产生的化合物由于其结构独特性而被认为在这一领域更具有前景 (Mollet, D’hooghe & Kimpe, 2012)。

药效团发展

这些双环化合物的独特结构使它们在药物化学领域尤为重要。药效团是分子结构的一部分,负责特定的生物或药理相互作用。这些化合物的形成,如3-氮杂双环[3.2.0]庚烷衍生物,高度对映选择性,主要产生一种对映体,表明它们在药物开发中创建特定、有针对性的相互作用的重要性 (Kriis et al., 2010)。

药物发现的构建模块

这些化合物也被认为是药物发现中的先进构建模块。研究人员已经开发出合成取代的3-氮杂双环[3.2.0]庚烷的方法,这些化合物由于其结构复杂性和可能的衍生性而成为有吸引力的构建模块,使它们适用于新型药物的创制 (Denisenko et al., 2017)。

半胱氨酸蛋白酶抑制剂

特定的6-氮杂双环[3.2.0]庚酮衍生物已被设计和合成为半胱氨酸蛋白酶的新型抑制剂,这是一类参与各种生理和病理过程的酶。其中一种化合物表现出优异的抑制活性,展示了这些衍生物的潜在治疗应用 (Zhou et al., 2002)。

安全和危害

未来方向

The azabicyclo [3.2.0]heptan-7-ones have been prepared from pyrrole . This approach could be explored further for the synthesis of “6-Azabicyclo[3.2.0]heptan-7-one” and its derivatives. The remarkably stable pyran fused 2-acetoxy-NH-aziridines synthesized from the enamine fragment of the reactants can be used in SAR studies in pharmaceutical and medicinal chemistry .

属性

IUPAC Name |

6-azabicyclo[3.2.0]heptan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-6-4-2-1-3-5(4)7-6/h4-5H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDBIGNYXNSBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338481 | |

| Record name | 6-Azabicyclo[3.2.0]heptan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azabicyclo[3.2.0]heptan-7-one | |

CAS RN |

22031-52-3 | |

| Record name | 6-Azabicyclo[3.2.0]heptan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 6-Azabicyclo[3.2.0]heptan-7-one?

A1: 6-Azabicyclo[3.2.0]heptan-7-one is a bicyclic organic compound containing a β-lactam ring fused to a cyclopentane ring. The molecule possesses a strained β-lactam moiety due to the ring fusion [, ]. This strain influences its reactivity, making it a valuable building block in organic synthesis. X-ray crystallography studies have shown that the cyclohexane ring in the molecule can adopt either a boat or a half-chair conformation [].

Q2: How is 6-Azabicyclo[3.2.0]heptan-7-one synthesized?

A2: Several synthetic routes to 6-Azabicyclo[3.2.0]heptan-7-one and its derivatives have been reported. One approach involves a [2+2] cycloaddition reaction between a ketene equivalent and an imine []. Another method utilizes ring-closing metathesis reactions to construct the bicyclic system [].

Q3: How does the reactivity of 6-Azabicyclo[3.2.0]heptan-7-one differ from simpler β-lactams?

A3: The fused cyclopentane ring significantly influences the reactivity of the β-lactam in 6-Azabicyclo[3.2.0]heptan-7-one. The strained system exhibits enhanced reactivity towards ring-opening reactions [, ]. This reactivity has been exploited to synthesize various heterocyclic compounds, including substituted tetrahydrofurans [] and aminocyclopentanecarboxamides [].

Q4: Can 6-Azabicyclo[3.2.0]heptan-7-one be used to synthesize biologically relevant molecules?

A4: Yes, researchers have successfully utilized 6-Azabicyclo[3.2.0]heptan-7-one as a starting material for synthesizing carbocyclic nucleoside analogs []. These analogs have potential applications as agonists for adenosine receptors, which are involved in various physiological processes.

Q5: Are there any enzymatic methods for modifying 6-Azabicyclo[3.2.0]heptan-7-one?

A5: Yes, lipases, such as Lipolase from Candida antarctica, have been shown to catalyze the enantioselective ring-opening of 6-Azabicyclo[3.2.0]heptan-7-one and its homologues []. This enzymatic approach provides access to enantiomerically enriched β-amino acids, which are valuable building blocks for pharmaceuticals and other bioactive compounds.

Q6: Has the structure of 6-Azabicyclo[3.2.0]heptan-7-one been determined experimentally?

A6: Yes, the crystal structure of 6-Azabicyclo[3.2.0]heptan-7-one has been solved using X-ray crystallography [, ]. The molecule crystallizes in the monoclinic space group P21/c, and the crystal structure reveals the presence of intermolecular N-H…O=C hydrogen bonds []. This information provides valuable insights into the molecular packing and intermolecular interactions of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

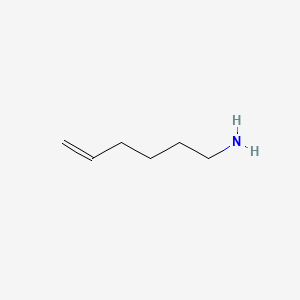

![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)